molecular formula C11H17Cl2N5 B12408446 Proguanil-d6 (hydrochloride)

Proguanil-d6 (hydrochloride)

Cat. No.: B12408446
M. Wt: 296.23 g/mol
InChI Key: SARMGXPVOFNNNG-TXHXQZCNSA-N
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Description

Proguanil-d6 (hydrochloride) is a deuterium-labeled derivative of Proguanil hydrochloride, an antimalarial agent. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Proguanil. The deuterium labeling helps in tracing the compound within biological systems, providing valuable insights into its behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Proguanil-d6 (hydrochloride) involves the incorporation of deuterium atoms into the Proguanil molecule. One common method is the reaction of p-chlorophenylcyanoguanidine with deuterated isopropylamine under controlled conditions to form the deuterated biguanide derivative. This is followed by the conversion to its hydrochloride salt through acidification with hydrochloric acid .

Industrial Production Methods: Industrial production of Proguanil-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium labeling. The final product is subjected to rigorous testing to confirm its chemical structure and isotopic purity.

Chemical Reactions Analysis

Types of Reactions: Proguanil-d6 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Conversion to its active metabolite, cycloguanil, through cytochrome P450-mediated oxidation.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Nucleophilic substitution reactions involving the chlorine atom on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Cytochrome P450 enzymes in the liver.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

Proguanil-d6 (hydrochloride) is extensively used in scientific research, including:

Mechanism of Action

Proguanil-d6 (hydrochloride) exerts its effects through its active metabolite, cycloguanil. Cycloguanil inhibits the enzyme dihydrofolate reductase, which is essential for the synthesis of purines and pyrimidines. This inhibition disrupts DNA synthesis and cell division in the malaria parasite, leading to its death. The molecular targets include the dihydrofolate reductase enzyme and the folate pathway .

Comparison with Similar Compounds

    Proguanil hydrochloride: The non-deuterated form of Proguanil.

    Cycloguanil: The active metabolite of Proguanil.

    Chloroquine: Another antimalarial agent with a different mechanism of action.

Comparison: Proguanil-d6 (hydrochloride) is unique due to its deuterium labeling, which allows for precise tracing in metabolic studies. Compared to Proguanil hydrochloride, it provides enhanced insights into the pharmacokinetics and metabolism. Cycloguanil, while being the active metabolite, does not offer the same tracing capabilities. Chloroquine, although effective against malaria, operates through a different mechanism, making Proguanil-d6 (hydrochloride) distinct in its mode of action and research applications .

Properties

Molecular Formula

C11H17Cl2N5

Molecular Weight

296.23 g/mol

IUPAC Name

(1E)-1-[amino-(4-chloroanilino)methylidene]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)guanidine;hydrochloride

InChI

InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H/i1D3,2D3;

InChI Key

SARMGXPVOFNNNG-TXHXQZCNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])N=C(N)/N=C(\N)/NC1=CC=C(C=C1)Cl.Cl

Canonical SMILES

CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl

Origin of Product

United States

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